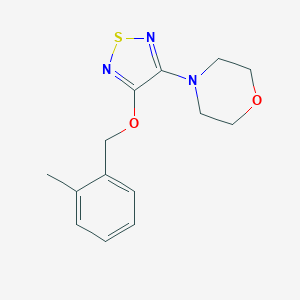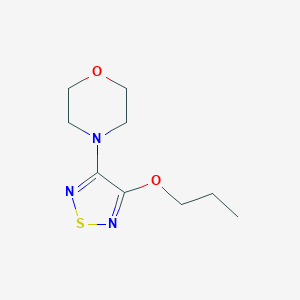![molecular formula C12H13N5O2 B246624 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied in the field of cardiovascular research due to its ability to modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.
作用機序
ODQ selectively inhibits 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole by binding to the heme group of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to decreased cGMP levels, which in turn affects downstream signaling pathways. ODQ has been shown to be a reversible inhibitor of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, with a dissociation constant (Kd) in the nanomolar range.
Biochemical and Physiological Effects:
ODQ has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of smooth muscle, and decreased cardiac contractility. ODQ has also been shown to reduce blood pressure in animal models of hypertension. Additionally, ODQ has been shown to inhibit angiogenesis and tumor growth in cancer models.
実験室実験の利点と制限
One of the major advantages of ODQ is its selectivity for 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, which allows for specific modulation of the NO-cGMP signaling pathway. Additionally, ODQ is a reversible inhibitor, which allows for precise control of its effects. However, ODQ has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, ODQ has been shown to be unstable in the presence of light and oxygen, which can lead to degradation and loss of activity.
将来の方向性
There are a number of future directions for research on ODQ and the NO-cGMP signaling pathway. One area of interest is the role of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in the regulation of vascular tone and blood pressure. Additionally, there is growing interest in the use of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole modulators, including ODQ, as potential therapies for cardiovascular disease and cancer. Finally, there is ongoing research into the development of new and more potent 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole inhibitors, which could have a significant impact on the treatment of a variety of diseases.
合成法
ODQ can be synthesized using a variety of methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 1-azepanamine in the presence of a base or the reaction of 2-amino-5,6-dicyano-1,4-benzoquinone (ADQ) with 1-azepanol. Both methods result in the formation of ODQ with high yield and purity.
科学的研究の応用
ODQ has been extensively used in scientific research to study the NO-cGMP signaling pathway and its role in cardiovascular physiology. It has been shown to inhibit 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in a dose-dependent manner, leading to decreased cGMP production and vasodilation. ODQ has also been used to investigate the role of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in platelet aggregation, smooth muscle relaxation, and cardiac function. Additionally, ODQ has been used as a tool to study the effects of NO-cGMP signaling in various disease models, including hypertension, heart failure, and atherosclerosis.
特性
分子式 |
C12H13N5O2 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
4-(azepan-1-yl)-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C12H13N5O2/c1-2-4-6-17(5-3-1)9-7-8-10(14-18-13-8)12-11(9)15-19-16-12/h7H,1-6H2 |
InChIキー |
MFIJFWQBOHWBSY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC3=NON=C3C4=NON=C24 |
正規SMILES |
C1CCCN(CC1)C2=CC3=NON=C3C4=NON=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)


![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)